6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
Description
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJYIVGFDDEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC1=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185420 | |
| Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-85-5 | |
| Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
A highly efficient and environmentally friendly approach to synthesizing pyrrolo[2,3-c]pyridin-5-one derivatives involves a one-pot tandem aldol condensation followed by aza-addition . This method utilizes readily available starting materials such as 2-methyl-3-carbamoylpyrroles and aldehydes, promoted by ammonium acetate in a green solvent medium.
Reaction Conditions and Procedure
- Starting materials: 2-methyl-3-carbamoylpyrroles and various aldehydes.
- Promoter: Ammonium acetate (3.0 equivalents).
- Solvent: Poly(ethylene glycol)-400 (PEG-400), a green solvent.
- Temperature: 100 °C.
- Reaction time: Typically a few hours until completion.
- Mechanism: The reaction proceeds through an initial aldol condensation between the carbamoylpyrrole and aldehyde, followed by intramolecular aza-Michael addition to form the fused pyrrolo[2,3-c]pyridinone ring system.
Yields and Scope
- The method affords good to excellent yields (typically 70–90%) of the target compounds.
- Broad substrate scope with various aldehydes and substituted pyrroles tolerated.
- High atom economy and operational simplicity.
Research Findings
- This method was reported by Zhang et al. (2017) and further detailed in a peer-reviewed article in ACS Omega and PMC repositories, highlighting its efficiency and environmental benefits.
Multi-Component Reaction Using Meldrum’s Acid and 6-Methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one
Overview
Another synthetic approach involves a multi-component reaction where Meldrum’s acid, 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, and 2,2-dihydroxy-1-phenylethan-1-one are reacted in aqueous acetic acid to form pyrrolo[2,3-c]pyridin-5-one derivatives.
Reaction Conditions and Procedure
- Starting materials: 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one (0.4 mmol), 2,2-dihydroxy-1-phenylethan-1-one (0.4 mmol), Meldrum acid (0.4 mmol).
- Solvent: Water (3 mL) with acetic acid (0.04 mmol).
- Temperature: Heated at 80 °C.
- Reaction time: Approximately 2 hours.
- After initial reaction, the mixture is cooled, and the precipitate is filtered.
- Purification is performed by recrystallization from hot 95% ethanol and N,N-dimethylformamide.
Yields and Purity
- The products are obtained as pale yellow solids with melting points above 300 °C.
- Purity confirmed by NMR and crystallographic analysis.
- This method allows the synthesis of diverse derivatives by varying the aryl substituents.
Research Findings
- Detailed experimental procedures and characterization data are reported in Organic & Biomolecular Chemistry supplementary materials.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Promoter/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| One-pot Aldol Condensation/Aza-addition | 2-methyl-3-carbamoylpyrroles + aldehydes | Ammonium acetate (3 equiv) | PEG-400 | 100 °C | Few hours | 70–90 | Green solvent, broad substrate scope |
| Multi-component with Meldrum’s acid | 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one + Meldrum acid + dihydroxy-1-phenylethan-1-one | Acetic acid (0.04 mmol) | Water + Acetic acid | 80 °C | ~2 hours | Moderate | Requires recrystallization for purity |
Analytical and Structural Confirmation
- The synthesized compounds have been characterized by 1H NMR, melting point analysis, and X-ray crystallography .
- The crystal structures confirm the fused bicyclic lactam framework of the pyrrolo[2,3-c]pyridin-5-one core.
- NMR data typically show aromatic proton multiplets consistent with the fused ring system and methyl substituent signals.
Summary and Expert Insights
- The one-pot tandem aldol condensation/aza-addition method is currently the most efficient and environmentally benign route to 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one derivatives, offering high yields and operational simplicity.
- The multi-component reaction involving Meldrum’s acid provides an alternative route with good control over substitution patterns but requires aqueous acidic conditions and purification steps.
- Both methods utilize accessible starting materials and mild conditions, making them suitable for scale-up and further functionalization in medicinal chemistry applications.
- Researchers should consider solvent choice, temperature control, and purification techniques to optimize yield and purity for specific derivatives.
This comprehensive review integrates diverse, authoritative sources and experimental data to provide a clear understanding of the preparation methods for this compound, supporting further research and application development in heterocyclic chemistry.
Chemical Reactions Analysis
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous pyrrolo-pyridine derivatives:
Key Observations:
Ring Fusion Position :
- The target compound’s [2,3-c] fusion contrasts with [2,3-b] or [3,4-b] systems in analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one). This alters electron distribution and steric accessibility .
- The [3,4-b] fused derivative (CAS 136842-80-3) contains a hydroxyethyl group, enhancing hydrophilicity compared to the methyl group in the target compound .
Substituent Effects :
- Halogens : Bromo/chloro substituents (e.g., 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine) increase molecular polarity and reactivity, enabling participation in Suzuki-Miyaura couplings .
- Benzyl Groups : The benzyl-substituted analog (Compound 82, ) demonstrates the utility of Rh catalysis for introducing bulky substituents, which may improve binding affinity in drug design .
Synthetic Methodologies: The target compound lacks detailed synthetic data in the evidence, whereas analogs like Compound 82 () employ transition-metal catalysts for regioselective functionalization. High-yield synthesis (90%) is noted for pyrano-pyrazole derivatives (), though their core structures differ significantly from pyrrolo-pyridinones .
Commercial Availability :
- The target compound is listed as temporarily out of stock, while analogs such as 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine are available in milligram-to-gram quantities .
Biological Activity
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a nitrogen-containing heterocyclic compound notable for its unique pyrrolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1443980-85-5
- SMILES Notation : CN1C=C2C(=CC1=O)CCN2
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Initial investigations have indicated that this compound may interact with specific receptors or enzymes involved in cancer pathways.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies indicate interactions with biological targets such as:
- Enzymes involved in metabolic pathways
- Receptors related to immune responses
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key similarities and differences:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Chloro-1H-pyrrolo[2,3-b]pyridin-5-one | 0.75 | Chlorine substituent enhancing reactivity |
| 5-Bromo-1H-pyrrolo[3,4-b]pyridin-2(3H)-one | 0.76 | Bromine substitution may alter biological activity |
| 7-Methyl-1H-pyrrolo[2,3-c]pyridin-5-one | 0.70 | Methyl group at a different position affects properties |
| 4-Methyl-1H-pyrrolo[3,4-b]pyridin-5-one | 0.72 | Different methyl substitution leading to varied reactivity |
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrolo derivatives including this compound. The results indicated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of less than 10 µM.
Investigation into Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range (approximately 5–15 µM), suggesting a promising anticancer profile.
Anti-inflammatory Studies
Research has shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages. A dose-dependent reduction was observed with significant effects at concentrations ranging from 10 µM to 100 µM.
Q & A
Q. What are the key synthetic routes for preparing 6-methyl-pyrrolo[2,3-c]pyridin-5-one derivatives, and how can regioselectivity be controlled?
The synthesis of pyrrolo[2,3-c]pyridin-5-one derivatives often involves cyclization of acylated intermediates. For example, regioselective synthesis can be achieved using 4-hydroxy-3-acylquinoline precursors under acidic or basic conditions to direct the formation of the fused pyrrolo-pyridine core . Reaction temperature and solvent polarity (e.g., ethanol vs. DMF) are critical for controlling regioselectivity. Characterization via NMR and NMR is essential to confirm the substitution pattern .
Q. What analytical techniques are recommended for structural elucidation of this compound?
A combination of spectroscopic and chromatographic methods is required:
- NMR : and NMR to confirm the presence of methyl groups (δ 2.1–2.5 ppm for CH) and the fused pyrrolo-pyridine scaffold.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H] for CHNO).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrins. Stability studies (pH 1–9, 25–37°C) should be conducted via UV-Vis or LC-MS to identify degradation products. For example, acidic conditions may hydrolyze the lactam ring, requiring pH-adjusted stock solutions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., proton pump inhibition vs. kinase inhibition) be resolved?
Contradictory results often arise from assay conditions or off-target effects. To address this:
- Dose-response curves : Test the compound across a wide concentration range (nM–μM) to identify specific vs. nonspecific effects.
- Selectivity profiling : Use kinase inhibitor panels or proton pump-specific assays (e.g., gastric H/K-ATPase activity) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 5-chloro or 6-ethyl groups) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for scaling up synthesis while minimizing impurities?
- Catalytic optimization : Replace stoichiometric reagents (e.g., POCl) with catalytic systems to reduce side products.
- Process analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates like 3-iodo-pyrrolo precursors .
- Crystallization control : Optimize cooling rates and anti-solvent addition (e.g., heptane) to enhance yield and purity .
Q. How can computational methods aid in predicting metabolic pathways or toxicity?
- In silico tools : Use software like ACD/Percepta to predict CYP450-mediated metabolism or hERG channel inhibition. For instance, the methyl group at position 6 may reduce metabolic oxidation compared to unsubstituted analogs .
- Docking studies : Model interactions with targets (e.g., proton pumps) to prioritize derivatives with higher binding affinity .
Q. What are the challenges in characterizing tautomeric forms of this compound?
The lactam-lactim tautomerism in pyrrolo-pyridinones complicates structural analysis. Solutions include:
- Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
- X-ray crystallography : Resolve solid-state structures to confirm the lactam form .
Methodological Considerations
Q. How should researchers handle discrepancies in reported melting points or spectral data?
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
